BENGHE Foundational & Exploratory

Check Availability & Pricing

The Structure-Activity Relationship of
DS44960156 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).
MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a
pathway essential for the synthesis of purines and thymidine.[1][2] Elevated expression of
MTHFD2 is observed in various cancers, making it a promising target for cancer therapy.[1][2]
DS44960156 emerged from a high-throughput screening (HTS) campaign followed by
structure-based drug design (SBDD), leading to a potent and isozyme-selective inhibitor with a
novel tricyclic coumarin scaffold.[1]

Core Compound Profile: DS44960156

DS44960156 is distinguished by its selectivity for MTHFD2 over the cytosolic isoform MTHFD1.
This selectivity is a key attribute, as MTHFDL1 is expressed in most healthy adult tissues, and
its inhibition could lead to undesirable side effects. DS44960156 offers a significant
improvement over earlier, non-selective MTHFD1/2 inhibitors.
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Selectivity Ligand
MTHFD2 MTHFD1 Molecular .
Compound (MTHFD1/M . Efficiency
IC50 (pM) IC50 (pM) Weight
THFD2) (LE)
DS44960156
(Compound 1.6 >30 >18-fold 349 0.31
41)
HTS Hit
(Compound 8.3 >100 >12-fold 422 0.24
1)

Structure-Activity Relationship (SAR) Analysis

The development of DS44960156 from the initial HTS hit (a tetrahydropyrido[4,3-d]pyrimidin-4-
one derivative) involved systematic modifications guided by SBDD. The X-ray crystal structure

of the initial hit in complex with MTHFD2 revealed key interactions that were optimized in

subsequent analogs.

Key Structural Modifications and Their Impact:

» Tricyclic Coumarin Scaffold: The transformation of the initial hit's scaffold to a tricyclic

coumarin was a pivotal step in improving potency and ligand efficiency. This scaffold

provides a rigid framework that orients the key interacting moieties for optimal binding in the

MTHFD?2 active site.

o Carboxylic Acid Variants: The introduction of a carboxylic acid group was found to be crucial

for potent inhibition. This group forms a strong hydrogen bond with the main chain N-H of
Gly310 in the MTHFD2 protein.

» Sultam Transformation: The initial hit contained a sultam moiety. While this group

participated in hydrogen bonding, its replacement with a carboxylic acid led to improved

properties.

The following diagram illustrates the logical progression from the initial screening hit to the
optimized lead compound, DS44960156.
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Figure 1. Development workflow of DS44960156.

Mechanism of Action and Signaling Pathway

DS44960156 exerts its effect by inhibiting the dehydrogenase activity of MTHFD2. MTHFD2 is
a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-
methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent
cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF). These reactions are crucial for
providing one-carbon units for the de novo synthesis of purines and thymidylate, which are
essential building blocks for DNA and RNA. By inhibiting MTHFD2, DS44960156 disrupts this
supply chain, thereby impeding the proliferation of cancer cells that are highly dependent on

this pathway.

The following diagram depicts the role of MTHFDZ2 in the mitochondrial one-carbon metabolic
pathway and the inhibitory action of DS44960156.
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Figure 2. MTHFD2 pathway and DS44960156 inhibition.

Experimental Protocols
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Recombinant Human MTHFD2 and MTHFD1 Expression
and Purification

Cloning and Expression: The coding sequences for human MTHFD2 (residues 33-350) and
MTHFD1 (residues 33-935) were cloned into a pET-28a vector with an N-terminal His6-tag
and a TEV protease cleavage site. The plasmids were transformed into E. coli BL21(DES3)
cells.

Cell Culture and Induction: Cells were grown in LB medium containing kanamycin at 37°C to
an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl -D-1-
thiogalactopyranoside (IPTG) at 18°C for 16-18 hours.

Purification: The cell pellet was resuspended and lysed by sonication. The lysate was
cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The
His6-tag was cleaved by TEV protease, and the protein was further purified by size-exclusion
chromatography.

MTHFD2/1 Dehydrogenase Enzymatic Assay

The inhibitory activity of the compounds was determined by monitoring the production of

NADH, which was coupled to the reduction of a reporter substrate by diaphorase.

Reaction Mixture: The assay was performed in a buffer containing 50 mM Tris-HCI (pH 7.5),
150 mM KCI, 10 mM MgClI2, 1 mM DTT, 0.01% Tween-20, 2.5 mM NAD+, 20 yM 5,10-
methylenetetrahydrofolate, 0.24 U/mL diaphorase, and 80 uM resazurin.

Procedure: The enzyme (MTHFD2 or MTHFD1) was pre-incubated with the test compound
for 15 minutes at room temperature. The reaction was initiated by the addition of the
substrate, 5,10-methylenetetrahydrofolate.

Detection: The fluorescence signal from the reduction of resazurin to resorufin was
measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated
from the dose-response curves using a four-parameter logistic fit.

The following diagram outlines the workflow for the MTHFD2 enzymatic assay.
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Figure 3. MTHFD2 enzymatic assay workflow.

Conclusion

DS44960156 represents a significant advancement in the development of selective MTHFD2
inhibitors. The structure-based design approach successfully transformed a moderately potent
HTS hit into a lead compound with improved potency, selectivity, and drug-like properties. The
detailed SAR understanding, coupled with robust experimental protocols, provides a solid
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foundation for the further optimization of this promising new class of anticancer agents. Future
work will likely focus on enhancing the potency of DS44960156 while maintaining its excellent
selectivity profile, with the ultimate goal of progressing these compounds into clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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